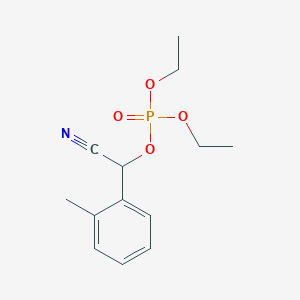
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .
化学反应分析
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinoline derivatives.
科学研究应用
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other quinoline derivatives and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the 3-chloropropyl group at the 3-position of the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
属性
CAS 编号 |
948290-11-7 |
|---|---|
分子式 |
C14H15Cl2N |
分子量 |
268.2 g/mol |
IUPAC 名称 |
2-chloro-3-(3-chloropropyl)-7-ethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-2-10-5-6-11-9-12(4-3-7-15)14(16)17-13(11)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI 键 |
RBMYXDDJVXBWNV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)


![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)



![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)

